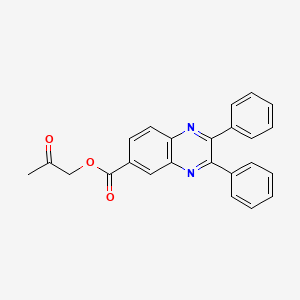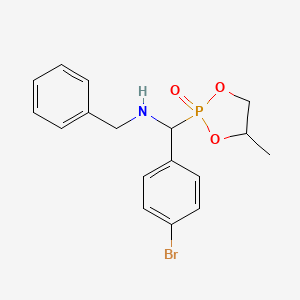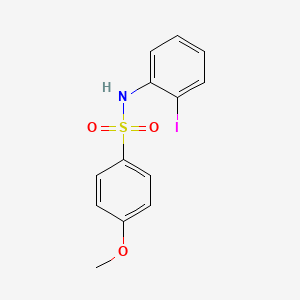
2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate, commonly known as ODQ, is a potent inhibitor of soluble guanylate cyclase (sGC). sGC is an important enzyme that plays a crucial role in the regulation of vascular tone, platelet aggregation, and neurotransmission. ODQ has been widely used in scientific research to investigate the role of sGC in various physiological and pathological conditions.
作用機序
ODQ exerts its pharmacological effects by inhibiting the activity of 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate. This compound is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule that regulates various physiological processes. By inhibiting this compound, ODQ reduces the production of cGMP and disrupts downstream signaling pathways.
Biochemical and Physiological Effects:
ODQ has been shown to have a variety of biochemical and physiological effects. For example, ODQ has been shown to inhibit vasodilation and reduce blood pressure by reducing the production of cGMP. ODQ has also been shown to inhibit platelet aggregation and thrombosis by reducing the production of cGMP in platelets. In addition, ODQ has been shown to inhibit neurotransmission and protect against neuronal damage in various models of neurological disease.
実験室実験の利点と制限
One of the main advantages of using ODQ in laboratory experiments is its high potency and specificity for 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate inhibition. ODQ is also relatively easy to synthesize and has a long shelf life. However, one of the main limitations of using ODQ is its potential for off-target effects, as it may inhibit other enzymes or signaling pathways in addition to this compound. In addition, ODQ may have variable effects depending on the experimental conditions and cell types used.
将来の方向性
There are many potential future directions for research on ODQ and 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate inhibition. For example, researchers could investigate the role of this compound inhibition in the treatment of cardiovascular diseases such as hypertension and heart failure. In addition, researchers could investigate the potential therapeutic benefits of this compound inhibition in neurological diseases such as stroke and Alzheimer's disease. Finally, researchers could investigate the potential for developing more specific and potent this compound inhibitors that could be used as therapeutic agents in various disease states.
合成法
ODQ can be synthesized using a variety of methods, including the reaction of 2,3-diphenylquinoxaline-6-carboxylic acid with propionyl chloride and triethylamine in the presence of a catalyst. The resulting intermediate is then treated with oxalyl chloride and triethylamine to yield ODQ.
科学的研究の応用
ODQ has been used extensively in scientific research to investigate the role of 2-oxopropyl 2,3-diphenyl-6-quinoxalinecarboxylate in various physiological and pathological conditions. For example, ODQ has been used to study the effects of this compound inhibition on vascular tone and blood pressure regulation. ODQ has also been used to investigate the role of this compound in platelet aggregation and thrombosis. In addition, ODQ has been used to study the role of this compound in neurotransmission and neuroprotection.
特性
IUPAC Name |
2-oxopropyl 2,3-diphenylquinoxaline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O3/c1-16(27)15-29-24(28)19-12-13-20-21(14-19)26-23(18-10-6-3-7-11-18)22(25-20)17-8-4-2-5-9-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYCRKKJTPDPDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC(=O)C1=CC2=C(C=C1)N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(4-isobutyryl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B6021371.png)
![3-methoxy-N-[2-(1-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6021382.png)
![N-[3-methyl-1-(3-methylbenzyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B6021390.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-5-methyl-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B6021412.png)
![3-[(4-bromophenyl)sulfonyl]-N-(3-fluorophenyl)benzenesulfonamide](/img/structure/B6021417.png)
![2-fluoro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6021426.png)
![7-(2-fluoro-5-methoxybenzyl)-2-(4,4,4-trifluorobutyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6021434.png)
![N-(1-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B6021435.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinamine](/img/structure/B6021438.png)
![methyl 5-{1-[(2-hydroxyphenyl)amino]butylidene}-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B6021465.png)
![N-(4-acetylphenyl)-2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6021467.png)
![3-{4-[3-(2-methylphenyl)-3-phenylpropanoyl]-1-piperazinyl}propanamide](/img/structure/B6021474.png)
